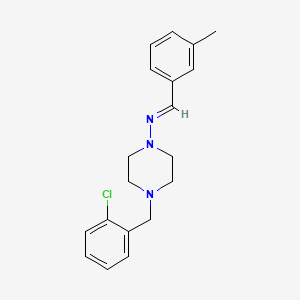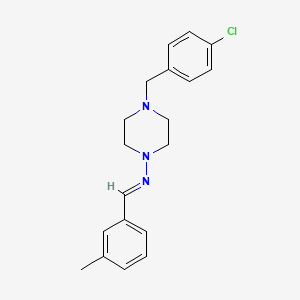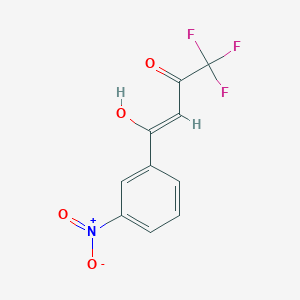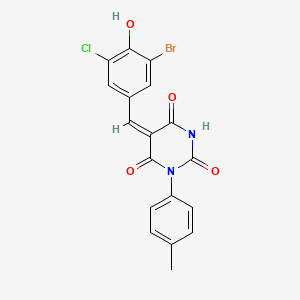
N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Overview
Description
N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide, also known as BFPDH, is a chemical compound that has been synthesized for use in scientific research. BFPDH has garnered attention due to its potential applications in the fields of medicine and pharmacology. In
Mechanism of Action
The mechanism of action of N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is not fully understood. However, studies have shown that N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide inhibits the growth of tumors in mice. N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has also been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide in lab experiments include its high purity, low toxicity, and potential applications in the field of medicine. However, the limitations of using N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide in lab experiments include its limited solubility in water and its relatively high cost.
Future Directions
Future research on N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide should focus on further elucidating its mechanism of action. In addition, future studies should investigate the potential use of N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide in combination with other drugs for the treatment of cancer and other diseases. Further research should also investigate the potential use of N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide in the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been studied for its potential applications in the field of medicine. Recent studies have shown that N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been studied for its potential use in the treatment of breast cancer, lung cancer, and colon cancer. In addition, N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(Z)-(5-bromo-2-fluorophenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN4O2/c13-8-1-2-9(14)7(5-8)6-15-18-12(20)10-3-4-11(19)17-16-10/h1-6H,(H,17,19)(H,18,20)/b15-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRDJWPVFFIABY-UUASQNMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)C2=NNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N\NC(=O)C2=NNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-2-fluorobenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3911651.png)

![1H-imidazol-2-yl[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanone](/img/structure/B3911656.png)

![2-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3911670.png)
![ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B3911675.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3911678.png)
![4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate](/img/structure/B3911680.png)
![N-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911688.png)
![8-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3911701.png)

![N-[1-(4-fluorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3911712.png)
